(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative synthesized via the condensation of 3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one with 4-ethoxy-3-methoxybenzaldehyde. Rhodanine-based compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C19H16FNO3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16FNO3S2/c1-3-24-15-9-8-12(10-16(15)23-2)11-17-18(22)21(19(25)26-17)14-7-5-4-6-13(14)20/h4-11H,3H2,1-2H3/b17-11- |
InChI Key |
FFGDSNQXLQABEN-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Variations and Substituent Effects
Rhodanine derivatives are structurally tailored by modifying the benzylidene (position 5) and aryl (position 3) groups. Key comparisons include:
- (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound I) Substituents: 2-methylbenzylidene (electron-donating methyl group) and phenyl at position 3. Properties: The methyl group enhances lipophilicity but lacks the hydrogen-bonding capacity of methoxy/ethoxy groups. Crystallographic studies reveal planar geometry with intermolecular C–H⋯π interactions .
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound 15)
- Substituents : Pyrazine ring (electron-deficient heterocycle) at the benzylidene position.
- Properties : The pyrazine group introduces π-deficient character, favoring interactions with electron-rich biological targets. Such derivatives exhibit photosynthesis-inhibiting activity .
- Contrast : The target compound’s 4-ethoxy-3-methoxybenzylidene group provides EDG effects, which may stabilize the molecule against oxidation compared to pyrazine’s electron-withdrawing nature .
- Compound 444761-06-2 Substituents: 2,5-dimethoxybenzylidene and 3-chloro-4-methylphenyl. The dimethoxy arrangement mirrors the target’s EDGs but lacks ethoxy’s extended alkyl chain .
Compound 5b (Indolylmethylene Derivative)
- Substituents : 1-Methylindol-3-ylmethylene and 3-hydroxyphenyl.
- Properties : Indole-containing derivatives show potent antibacterial and antifungal activity due to π-π stacking and hydrogen bonding with microbial enzymes .
- Contrast : The target’s fluorophenyl group may reduce metabolic degradation compared to 5b’s hydroxyl group, which is prone to glucuronidation .
2.3 Crystallographic and Physicochemical Properties
- Molecular Packing : The target compound’s 4-ethoxy-3-methoxy groups likely form intramolecular hydrogen bonds (e.g., O–H⋯S), as seen in analogous structures like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives . This contrasts with Compound I’s methyl group, which relies on weaker van der Waals interactions .
- Solubility : Ethoxy and methoxy groups enhance aqueous solubility compared to halogenated derivatives (e.g., 444761-06-2), which prioritize lipid bilayer penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
